molecular formula C9H13NO2S B182007 Methyl 2-amino-5-propylthiophene-3-carboxylate CAS No. 343855-83-4

Methyl 2-amino-5-propylthiophene-3-carboxylate

Cat. No. B182007
M. Wt: 199.27 g/mol
InChI Key: MPMLOEOVNAKTOS-UHFFFAOYSA-N
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Description

“Methyl 2-amino-5-propylthiophene-3-carboxylate” is a chemical compound with the CAS Number: 343855-83-4 . It has a molecular weight of 199.27 . The IUPAC name for this compound is methyl 2-amino-5-propyl-3-thiophenecarboxylate .


Molecular Structure Analysis

The InChI code for “Methyl 2-amino-5-propylthiophene-3-carboxylate” is 1S/C9H13NO2S/c1-3-4-6-5-7 (8 (10)13-6)9 (11)12-2/h5H,3-4,10H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“Methyl 2-amino-5-propylthiophene-3-carboxylate” is a solid at room temperature . .

Scientific Research Applications

  • Crystal Structure and Computational Study : Methyl-3-aminothiophene-2-carboxylate (a related compound) is a key intermediate in organic synthesis, medicine, dyes, and pesticides. Its crystal structure and properties have been studied to understand its various inter- and intra-molecular interactions (Tao et al., 2020).

  • Synthesis Techniques : A practical protocol for the synthesis of N-arylated methyl 2-aminothiophene-3-carboxylate via Chan-Lam cross-coupling has been developed. This synthesis is important for producing a range of functional groups (Rizwan et al., 2015).

  • Phase Transfer Catalysis : Thorpe cyclization has been utilized to construct synthetically important methyl or ethyl 3-amino-4-arylthiophene-2-carboxylates, using eco-friendly phase transfer catalysis (Shah, 2011).

  • One-Pot Synthesis Strategies : Efficient methods for synthesizing tetrasubstituted thiophenes, which are useful in various chemical applications, have been reported (Sahu et al., 2015).

  • Dye and Pigment Production : Novel thiophene-based bis-heterocyclic monoazo dyes have been synthesized, demonstrating the use of thiophene derivatives in colorant production (Karcı & Karcı, 2012).

  • Medicinal Chemistry Applications : Methyl 2-aminothiophene-3-carboxylates modified with trifluoromethyl-containing heterocycles have been studied for their potential influence on neuronal NMDA receptors (Sokolov et al., 2018).

Safety And Hazards

For safety information and potential hazards, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Relevant Papers Unfortunately, the web search results did not provide any specific peer-reviewed papers related to "Methyl 2-amino-5-propylthiophene-3-carboxylate" .

properties

IUPAC Name

methyl 2-amino-5-propylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S/c1-3-4-6-5-7(8(10)13-6)9(11)12-2/h5H,3-4,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPMLOEOVNAKTOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=C(S1)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30373416
Record name methyl 2-amino-5-propylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-5-propylthiophene-3-carboxylate

CAS RN

343855-83-4
Record name methyl 2-amino-5-propylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Thomas, A Jecic, E Vanstreels… - European journal of …, 2017 - Elsevier
5-(2-(4-Methoxyphenyl)ethyl)-2-amino-3-methylcarboxylate thiophene (TR560) is the prototype drug of a recently discovered novel class of tumor-selective compounds that …
Number of citations: 23 www.sciencedirect.com

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